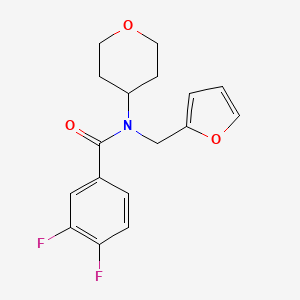

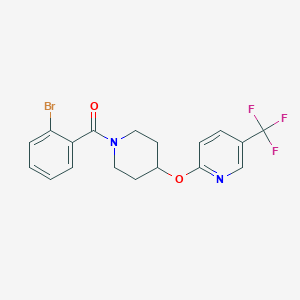

![molecular formula C22H15ClN2O5S B2817827 4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate CAS No. 329702-99-0](/img/structure/B2817827.png)

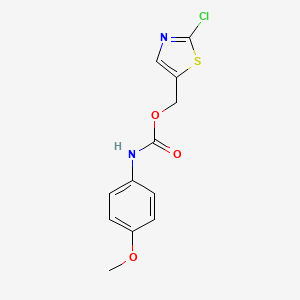

4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate” is a complex organic molecule. It is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

One-Pot Synthesis of Derivatives : This compound is involved in the one-pot synthesis of 2H-pyrano[2,3-d]pyrimidine derivatives. The reaction with dialkyl acetylenedicarboxylate and a 1,1-diactivated alkene, in the presence of Ph3P, leads to these derivatives under neutral conditions at room temperature (Bayat, Bayat, & Shafei Asayesh, 2012).

Structural and Optical Properties : It's part of the broader family of pyrimidine derivatives, which have significant distribution in nature as they exist in DNA and RNA as nitrogenous bases. These heterocyclic aromatic compounds are notable in medicine and nonlinear optics (NLO) fields. Studies on phenyl pyrimidine derivatives indicate their potential in NLO applications (Hussain et al., 2020).

Synthesis and Reaction Studies : Research on Biginelli-compounds, which include derivatives of 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid like this compound, shows their utility in synthesizing various complex chemical structures. These studies provide insights into the methylation and acylation sites and routes for preparing pyrimidine-carbonitriles (Kappe & Roschger, 1989).

Chemical Transformations

Oxidation and Substitution : This compound is involved in complex chemical transformations, such as the elimination of a thiomethyl substituent from an anionic 5-methylenebarbituric acid derivative. This process includes protonation, oxidation, and substitution steps, indicating its reactivity in various chemical environments (Al-Sheikh et al., 2009).

Triazafulvalene System Synthesis : Another application is in the synthesis of a new triazafulvalene system. It is obtained through a series of cycloadditions, substitutions, and acidification processes, indicating its versatility in forming complex molecular systems (Uršič, Svete, & Stanovnik, 2010).

Antimicrobial and Antitumor Activities

Antitumor Potential : Certain derivatives have shown in vitro antitumor activities, indicating their potential in medical research and drug development. For instance, studies have shown high potency against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

Antimicrobial Properties : Arylhydrazones of methylene active compounds, including derivatives of this chemical, have been synthesized and characterized for their antimicrobial activity. This indicates its role in developing new antimicrobial agents (Kandhavelu et al., 2012).

Propiedades

IUPAC Name |

[4-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN2O5S/c1-24-19(26)15(20(27)25(2)22(24)29)11-12-7-9-13(10-8-12)30-21(28)18-17(23)14-5-3-4-6-16(14)31-18/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGUPDKLVSBNEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

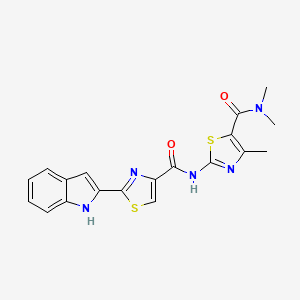

![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)

![Potassium bicyclo[3.1.0]hexan-1-yltrifluoroborate](/img/structure/B2817750.png)

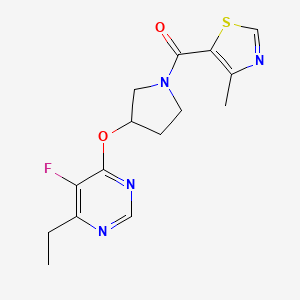

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-phenoxyethan-1-one](/img/structure/B2817752.png)

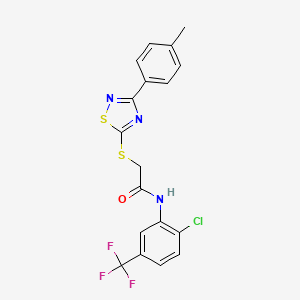

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)

![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2817760.png)